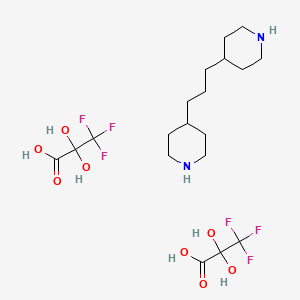
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as HDPC, is a compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. HDPC is a synthetic compound that belongs to the class of indanecarboxamides. It has been studied for its ability to modulate the activity of certain receptors in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
作用机制
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide acts as a partial agonist at the dopamine D2 receptor, which means that it can both activate and inhibit the receptor depending on the concentration of the compound and the level of receptor activity. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce anxiety-like behavior. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has also been shown to increase the expression of certain proteins in the brain, which may be involved in its therapeutic effects.
实验室实验的优点和局限性
One of the advantages of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its ability to selectively target the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide is its relatively low potency compared to other compounds that target the dopamine D2 receptor, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as several studies have shown promising results in animal models. Another area of interest is its potential as a treatment for schizophrenia and other neurological disorders, as it has been shown to modulate the activity of the dopamine D2 receptor, which is implicated in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide and its potential therapeutic applications.
合成方法
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of purification steps to obtain pure N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide.
科学研究应用
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its ability to modulate the activity of the dopamine D2 receptor, which has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODIEVHGUFJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)

![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)